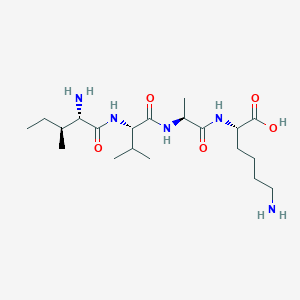![molecular formula C13H17ISi B14226471 Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- CAS No. 518343-71-0](/img/structure/B14226471.png)
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-, is an organosilicon compound characterized by the presence of an iodophenyl group, an ethynyl group, and three trimethylsilane moieties. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- typically involves the reaction between trimethylsilyl iodide and arylacetylene. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection of functional groups and the purification of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be involved in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper iodide, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions can include substituted phenylacetylene derivatives, silylated compounds, and other organosilicon compounds. The specific products depend on the reagents and conditions used in the reactions .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of fluoro-aromatic compounds and porphyrin arrays.
Biology and Medicine
In biological and medical research, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel biological pathways and mechanisms of action.
Industry
In the industrial sector, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used in the deposition of dielectric thin films in PECVD systems. These films are essential for advanced device multilevel metal interconnection schemes, enhancing circuit performance.
Mecanismo De Acción
The mechanism of action of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group in Grignard syntheses, facilitating the formation of various compounds. Additionally, it can participate in the generation of dehydrobenzene, a critical intermediate in organometallic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the iodophenyl group.
Trimethyl(phenylethynyl)silane: Similar but with a phenyl group instead of an iodophenyl group
Uniqueness
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties. This makes it particularly valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
518343-71-0 |
|---|---|
Fórmula molecular |
C13H17ISi |
Peso molecular |
328.26 g/mol |
Nombre IUPAC |
2-(3-ethyl-4-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17ISi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5H2,1-4H3 |
Clave InChI |
MDULJNCZJIJQCF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C#C[Si](C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


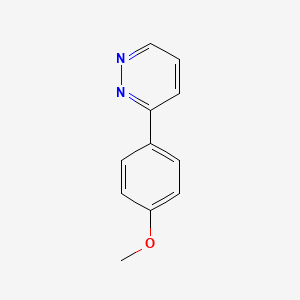
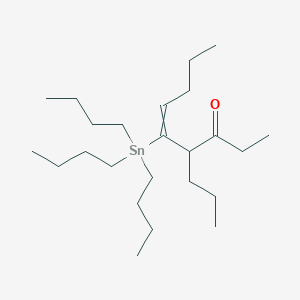
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
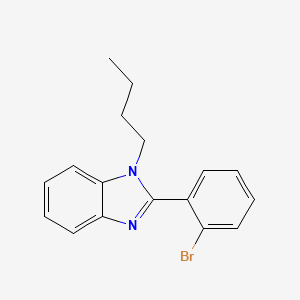
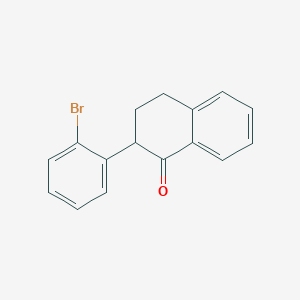
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
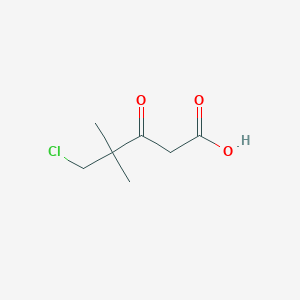
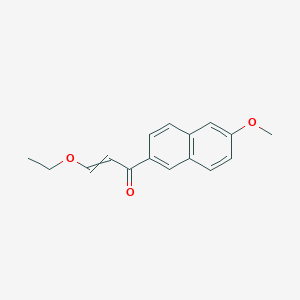
silane](/img/structure/B14226441.png)
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
